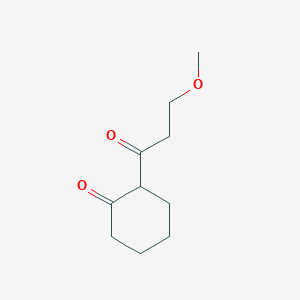

2-(3-Methoxypropanoyl)cyclohexan-1-one

Description

2-(3-Methoxypropanoyl)cyclohexan-1-one is a cyclohexanone derivative featuring a 3-methoxypropanoyl substituent at the 2-position of the cyclohexanone ring. This compound is hypothesized to share synthetic pathways with other cyclohexanone derivatives, such as aldol condensation or nucleophilic substitution reactions .

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

2-(3-methoxypropanoyl)cyclohexan-1-one |

InChI |

InChI=1S/C10H16O3/c1-13-7-6-10(12)8-4-2-3-5-9(8)11/h8H,2-7H2,1H3 |

InChI Key |

JSYDHPFJWOKNAS-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(=O)C1CCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropanoyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 3-methoxypropanoic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a dehydrating agent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(3-Methoxypropanoyl)cyclohexan-1-one often involves large-scale synthesis using cost-effective starting materials and efficient catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropanoyl)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(3-Methoxypropanoyl)cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropanoyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also undergo enzymatic transformations in biological systems, leading to the formation of active metabolites .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 2-(3-Methoxypropanoyl)cyclohexan-1-one include:

Substituent Impact Analysis :

- Methoxypropanoyl vs. This may enhance solubility in polar solvents .

- Amino Substitutions: Compounds like methoxetamine (MXE) and fluorexetamine (FXE) exhibit psychoactive properties due to their ethylamino groups, which interact with NMDA receptors. The absence of an amino group in 2-(3-Methoxypropanoyl)cyclohexan-1-one suggests divergent biological targets .

Physicochemical Properties

*Estimated based on structural similarity.

Biological Activity

2-(3-Methoxypropanoyl)cyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The data presented here is derived from diverse scientific literature, including research articles and patents.

Chemical Structure and Properties

The chemical structure of 2-(3-Methoxypropanoyl)cyclohexan-1-one can be represented as follows:

- Molecular Formula : C_{12}H_{16}O_{3}

- Molecular Weight : 208.25 g/mol

- IUPAC Name : 2-(3-methoxypropanoyl)cyclohexan-1-one

The compound features a cyclohexanone ring substituted with a methoxypropanoyl group, which is crucial for its biological activity.

Antioxidant Properties

Antioxidant activity is another area where cyclohexanone derivatives have been investigated. Compounds with similar structures have been shown to scavenge free radicals, which may contribute to their therapeutic effects in preventing oxidative stress-related diseases. The mechanisms often involve the inhibition of lipid peroxidation and the enhancement of endogenous antioxidant systems.

Anti-inflammatory Effects

There is emerging evidence that compounds similar to 2-(3-Methoxypropanoyl)cyclohexan-1-one may possess anti-inflammatory properties. This activity is typically assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Data Table: Biological Activities of Related Compounds

Case Study 1: Synthesis and Characterization

A study focused on synthesizing metal complexes with cyclohexanone derivatives, including those similar to 2-(3-Methoxypropanoyl)cyclohexan-1-one, highlighted their structural characterization via IR and NMR spectroscopy. The biological testing revealed promising antibacterial activities, suggesting that modifications to the cyclohexanone structure could enhance bioactivity .

Case Study 2: Pharmacological Screening

In another study, a series of cyclohexanone derivatives were screened for their pharmacological properties. The results indicated that certain modifications led to increased potency against specific bacterial strains and highlighted the importance of substituent groups in determining biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.